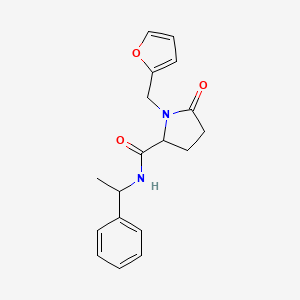

![molecular formula C24H19N5 B2450998 5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866345-47-3](/img/structure/B2450998.png)

5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline” is a complex organic molecule that belongs to the class of triazoloquinazolines . It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazoloquinazoline compounds often involves the use of nitrogen sources and various synthetic methods . For instance, the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which are part of the compound , has been achieved using the Castagnoli–Cushman reaction . Additionally, an efficient approach to prepare 1,2,3-triazolo[1,5-a]quinoxaline scaffolds, which are similar to the compound , has been developed starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazole ring fused with a quinazoline ring . Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the triazole and quinazoline moieties. Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . Quinazoline compounds also exhibit marked polarization of the 3,4-double bond, which is reflected in their reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial Agents

A series of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and screened for their antibacterial activities against various strains, including Staphylococcus aureus and Escherichia coli, showing potential as antibacterial agents (Zeydi et al., 2017).

Anticancer Activity

A quinazoline derivative demonstrated significant anticancer activity by acting cytotoxically on the human tumor cell line HeLa, indicating potential as a cancer therapeutic agent (Ovádeková et al., 2005).

Photophysical Properties

Derivatives containing amino-[1,1′]-biphenyl and 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline with fluorescent properties were designed and synthesized. These compounds exhibit a broad range of wavelengths and display fluorescent quantum yields of up to 94% in solutions, highlighting their potential in material science and photophysical applications (Kopotilova et al., 2023).

Anti-inflammatory Potential

N-acyl-2-([1,2,4]triazolo[1,5-c]quinazoline-2-yl)-alkyl-(alkaryl-, aryl-)amines were synthesized and evaluated for anti-inflammatory potential, indicating the promise of quinazoline derivatives in the development of new anti-inflammatory drugs (Martynenko et al., 2019).

Antihypertensive Activity

A study on the synthesis and development of various 1,2,4-triazoloquinazoline derivatives for their antihypertensive activity revealed some compounds exhibiting valuable effects on heart rate and blood pressure, suggesting their potential as antihypertensive agents (Al-Salahi et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[1,5-a]pyridines, have been used as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are known to interact with various types of nitrogen-containing heterocycles .

Mode of Action

It’s worth noting that similar compounds, such as [1,2,3]triazolo[1,5-a]pyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows these compounds to act as precursors of diazo compounds and corresponding metal carbenoids .

Biochemical Pathways

Similar compounds, such as [1,2,3]triazolo[1,5-a]pyridines, are known to be involved in the synthesis of various types of nitrogen-containing heterocycles .

Result of Action

Similar compounds, such as [1,2,3]triazolo[1,5-a]pyridines, are known to be used as precursors of various types of nitrogen-containing heterocycles .

Action Environment

It’s worth noting that the synthesis and reactions of similar compounds, such as [1,2,3]triazolo[1,5-a]pyridines, can be influenced by various factors, including the presence of catalysts .

Safety and Hazards

While specific safety and hazard information for “5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazoline” is not available in the search results, it’s important to note that triazole compounds can have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful handling and usage are advised.

Propiedades

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenyltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5/c1-2-9-18(10-3-1)22-24-25-23(20-12-6-7-13-21(20)29(24)27-26-22)28-15-14-17-8-4-5-11-19(17)16-28/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVYCLPVAGNNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)

![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)

![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoline](/img/structure/B2450928.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)

![ethyl 4-[2-(4-chlorophenyl)-4,6-dioxo-3-thien-2-ylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2450936.png)

![2-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2450937.png)